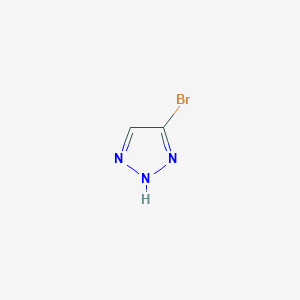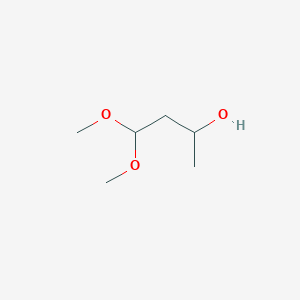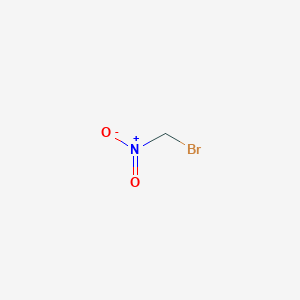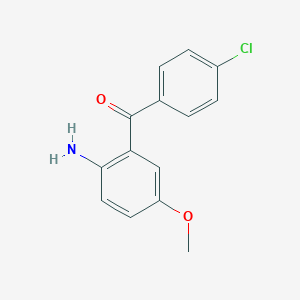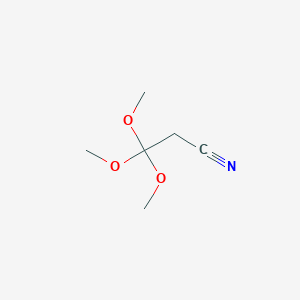
3,3,3-trimethoxypropanenitrile
描述
3,3,3-Trimethoxypropionitrile: is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.1564 g/mol . It is a colorless oil that is hygroscopic and should be stored under an inert atmosphere . This compound is used in various chemical and biochemical research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 3,3,3-Trimethoxypropionitrile can be synthesized through several methods. One common method involves the reaction of 3,3,3-trimethoxypropionic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield the nitrile . The reaction conditions typically involve refluxing the acid chloride with ammonia in an inert solvent such as chloroform or methanol .
Industrial Production Methods: Industrial production of 3,3,3-Trimethoxypropionitrile often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions: 3,3,3-Trimethoxypropionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include amines , alcohols , and thiols .
Major Products:
Oxidation: Formation of 3,3,3-trimethoxypropionic acid.
Reduction: Formation of 3,3,3-trimethoxypropylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3,3,3-Trimethoxypropionitrile is used in a wide range of scientific research applications, including:
作用机制
The mechanism of action of 3,3,3-Trimethoxypropionitrile involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions. The specific molecular targets and pathways depend on the context of its use in chemical and biochemical research .
相似化合物的比较
- 3-Methoxypropionitrile
- 3,3-Dimethoxypropionitrile
- 3,3,3-Trifluoropropionitrile
Comparison: 3,3,3-Trimethoxypropionitrile is unique due to its three methoxy groups, which provide distinct reactivity and chemical properties compared to similar compounds. For example, 3-Methoxypropionitrile has only one methoxy group, making it less reactive in certain chemical reactions. Similarly, 3,3-Dimethoxypropionitrile has two methoxy groups, offering different reactivity and properties .
属性
IUPAC Name |
3,3,3-trimethoxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-8-6(9-2,10-3)4-5-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJDXQYLAATRJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC#N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220415 | |
| Record name | 3,3,3-Trimethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70138-31-7 | |
| Record name | 3,3,3-Trimethoxypropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070138317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,3-Trimethoxypropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reported purity of the synthesized 3,3,3-Trimethoxypropanenitrile, and which analytical technique was used to determine it?
A1: The synthesized this compound achieved a purity of 98.08% as determined by gas chromatography (GC) analysis. []
Q2: What spectroscopic methods were employed to confirm the identity of the synthesized this compound?
A2: The identity of the synthesized product was confirmed using a combination of Gas Chromatography-Mass Spectrometry (GC-MS), Infrared Spectroscopy (IR), and proton Nuclear Magnetic Resonance (1HNMR) spectroscopy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


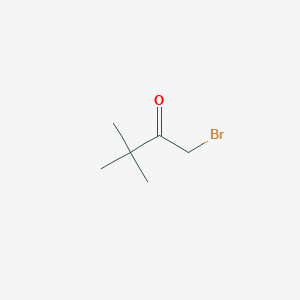

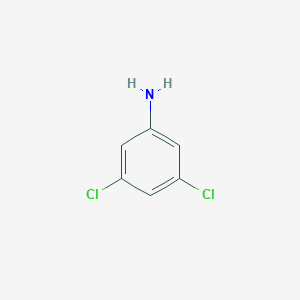
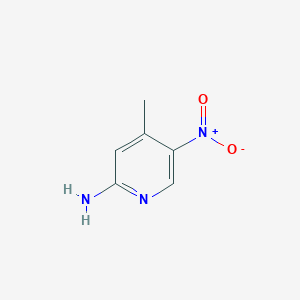

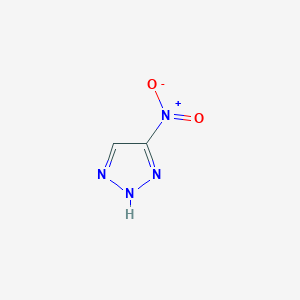

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)
